molecular formula C13H22N4O B13423330 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

Cat. No.: B13423330
M. Wt: 250.34 g/mol
InChI Key: YYAKSOXKHIEWAH-UHFFFAOYSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is a complex organic compound that belongs to the class of amines and amides. This compound is characterized by its multiple amino groups and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide typically involves the reaction of benzoyl chloride with a polyamine such as triethylenetetramine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)acetamide
  • N-(2-Hydroxyethyl)ethylenediamine
  • N-(2-Aminoethyl)ethanolamine

Uniqueness

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is unique due to its multiple amino groups and benzamide structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable molecule in various fields of research and industry.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide

InChI

InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18)

InChI Key

YYAKSOXKHIEWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCNCCN

Origin of Product

United States

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